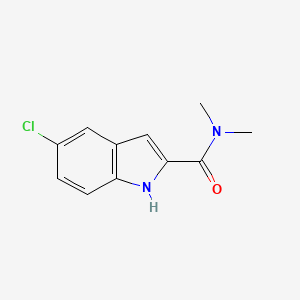
5-Chloroindole-2-carboxylic acid dimethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroindole-2-carboxylic acid dimethylamide: is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.68 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroindole-2-carboxylic acid dimethylamide typically involves the reaction of 5-Chloroindole-2-carboxylic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroindole-2-carboxylic acid dimethylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: 5-Chloroindole-2-carboxylic acid dimethylamide is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It serves as a probe to investigate the mechanisms of various biological processes .
Medicine: It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloroindole-2-carboxylic acid dimethylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
- 5-Bromoindole-2-carboxylic acid
- 5-Methoxyindole-2-carboxylic acid
- 4-Chloro-1H-indole-2-carboxylic acid
- 5-Fluoroindole-2-carboxylic acid
- Indole-2-carboxylic acid
- 6-Chloroindole
- 6-Bromoindole
Comparison: 5-Chloroindole-2-carboxylic acid dimethylamide is unique due to the presence of both a chloro group and a dimethylamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it offers unique reactivity and binding characteristics .
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H11ClN2O/c1-14(2)11(15)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,1-2H3 |
InChI Key |
LKUUBZGOOXIEOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(N1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


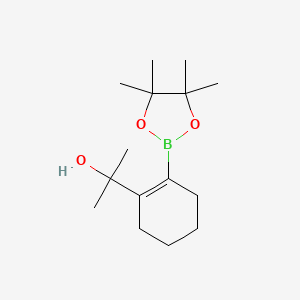
![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)
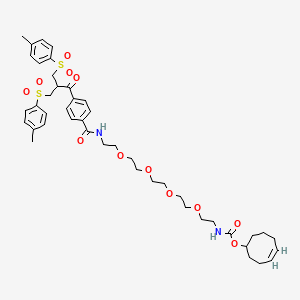
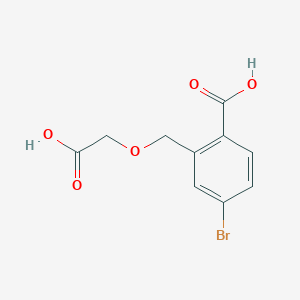
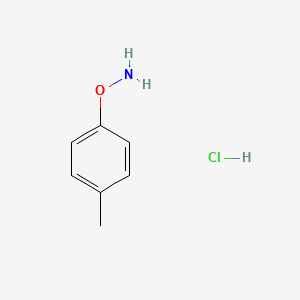
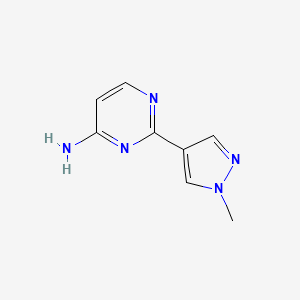
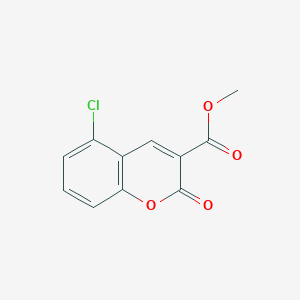
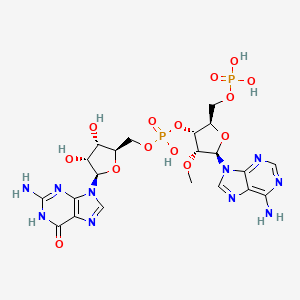
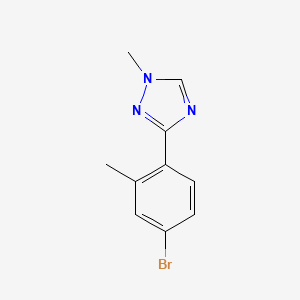
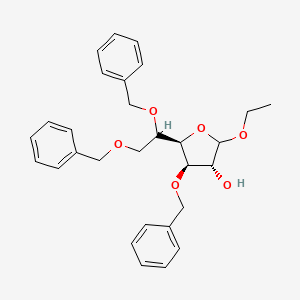
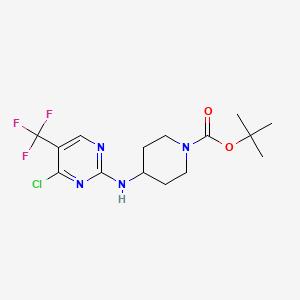
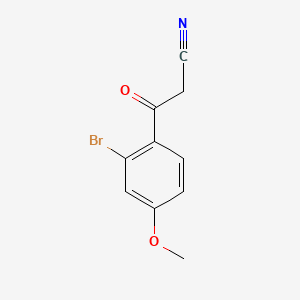
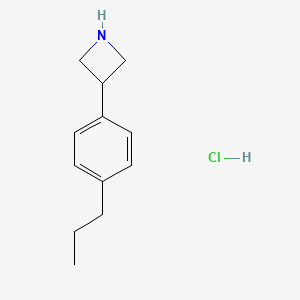
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
